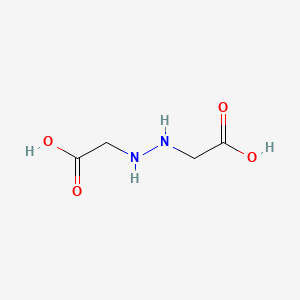

2,2'-Hydrazine-1,2-diyldiacetic acid

説明

2,2’-Hydrazine-1,2-diyldiacetic acid is a chemical compound with the molecular formula C4H8N2O4 . It has an average mass of 148.117 Da and a monoisotopic mass of 148.048401 Da .

Molecular Structure Analysis

The molecule contains a total of 17 bonds. There are 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 2 carboxylic acids (aliphatic), 1 N hydrazine, and 2 hydroxyl groups .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 448.2±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.3 mmHg at 25°C . It has 6 H bond acceptors, 4 H bond donors, 4 freely rotating bonds, and no violations of the Rule of 5 .科学的研究の応用

Synthesis and Antibacterial Studies

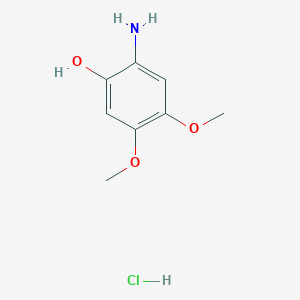

A study by Holla, Gonsalves, and Shenoy (2000) explored the synthesis of compounds using 2,2'-hydrazine-1,2-diyldiacetic acid derivatives. They found these synthesized compounds active against both Gram-positive and Gram-negative bacteria at concentrations lower than 6 micrograms per milliliter (Holla, Gonsalves, & Shenoy, 2000).

Conformational Preferences Study

Alemán and Puiggalí (2001) conducted a conformational study of 1,2-hydrazine dicarboxylic acid dimethyl ester, a related compound, using quantum mechanical methods. This study provided insights into the behavior of the –COO–NH–NH–COO– moiety in different environments (Alemán & Puiggalí, 2001).

Synthesis of α-Hydrazinocarboxylic Acids

Portlock, Naskar, West, and Li (2002) explored the synthesis of α-hydrazinocarboxylic acids, demonstrating the practicality of using N-1-(Carbamate protected)- N-2-(alkyl or aryl substituted) hydrazines in the Petasis boronic acid–Mannich reaction (Portlock, Naskar, West, & Li, 2002).

ICT-Based Fluorescent Probe

Zhu et al. (2019) developed a ratiometric fluorescent probe for detecting hydrazine, a compound related to 2,2'-hydrazine-1,2-diyldiacetic acid, in biological and water samples. This probe provided a significant advancement in detecting and visualizing hydrazine in various environments (Zhu et al., 2019).

Electrochemical Detection of Hydrazine

Roy, Sharma, Chappanda, and Chakraborty (2023) developed an MoS2 Quantum Dot Modified Electrode for the efficient electrochemical detection of hydrazine. This study highlights the potential of nanomaterials in enhancing the sensitivity and specificity of hydrazine detection methods (Roy, Sharma, Chappanda, & Chakraborty, 2023).

Antioxidant Activity of Hydrazone Derivatives

Tayade, Yeom, Sahoo, Puschmann, Nimse, and Kuwar (2022) investigated the antioxidant activity of a Schiff base hydrazone derivative, showcasing the biological activities of hydrazine derivatives, which are closely related to 2,2'-hydrazine-1,2-diyldiacetic acid (Tayade et al., 2022).

Hydrazinium Carboxylates and Antibacterial Study

Manimekalai and Kuppusamy (2015) prepared hydrazinium salts of aromatic carboxylic acids and investigated their antibacterial properties. They found that these salts displayed better antibacterial activity compared to the free acid (Manimekalai & Kuppusamy, 2015).

Detection of Hydrazine Derivatives

The study by Guo, Matysik, Gläser, and Engewald (2005) focused on the detection of hydrazine and its methyl derivatives using nonaqueous capillary electrophoresis with electrochemical detection, highlighting advanced techniques for environmental monitoring (Guo, Matysik, Gläser, & Engewald, 2005).

Safety and Hazards

作用機序

Target of Action

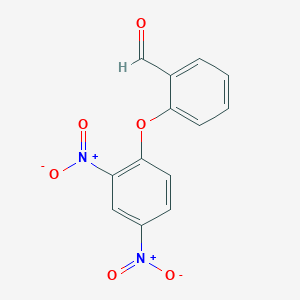

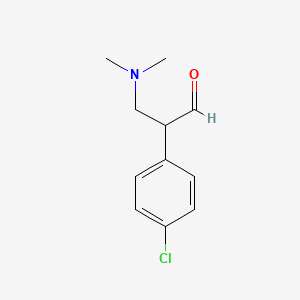

Hydrazine derivatives are known to interact with various biological targets, including aldehydes and ketones .

Mode of Action

It’s known that hydrazine derivatives can undergo nucleophilic addition reactions with aldehydes and ketones to form hydrazones . This reaction is a variation of the imine forming reaction .

Biochemical Pathways

The formation of hydrazones from hydrazine derivatives and aldehydes or ketones is a well-known biochemical reaction .

Result of Action

The formation of hydrazones could potentially alter the function of aldehydes and ketones in biological systems .

特性

IUPAC Name |

2-[2-(carboxymethyl)hydrazinyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c7-3(8)1-5-6-2-4(9)10/h5-6H,1-2H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQDJBRDWNMREL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NNCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601333185 | |

| Record name | 2-[2-(carboxymethyl)hydrazinyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25004-91-5 | |

| Record name | 2-[2-(carboxymethyl)hydrazinyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

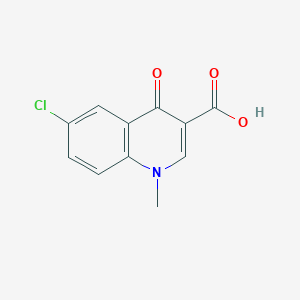

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dibenzo[b,f]azocin-6(5H)-one](/img/structure/B3034813.png)

![N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B3034834.png)